molecular formula C18H16Cl2N2O2 B1676545 Mexazolam CAS No. 31868-18-5

Mexazolam

Katalognummer B1676545
CAS-Nummer: 31868-18-5
Molekulargewicht: 363.2 g/mol
InChI-Schlüssel: ANUCDXCTICZJRH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Mexazolam is a benzodiazepine derivative marketed under the trade names Melex and Sedoxil . It has been trialed for anxiety and found to be effective in alleviating anxiety at one week follow-up . Mexazolam is metabolized via the CYP3A4 pathway . Its principal active metabolites are chlorodesmethyldiazepam (also known as chloronordiazepam or delorazepam) and chloroxazepam (also known as lorazepam) .


Molecular Structure Analysis

Mexazolam’s structure is similar to that of other benzodiazepines such as oxazolam and cloxazolam . The IUPAC name for Mexazolam is 10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one .


Chemical Reactions Analysis

Mexazolam is metabolized via the CYP3A4 pathway . HMG-CoA reductase inhibitors including simvastatin, simvastatin acid, lovastatin, fluvastatin, atorvastatin, and cerivastatin inhibit the metabolism of mexazolam .


Physical And Chemical Properties Analysis

Mexazolam has a molar mass of 363.24 g·mol−1 . It is >90% protein bound in plasma .

Wissenschaftliche Forschungsanwendungen

Clinical Efficacy in Anxiety Treatment

Mexazolam has been demonstrated as an effective therapeutic option for the management of anxiety. Clinical studies have shown its ability to reduce anxiety symptoms with a low incidence of side effects. It is more effective than bromazepam and oxazolam and at least as effective as alprazolam. A large multicenter study showed that mexazolam rapidly improved anxiety scores and reduced the frequency and severity of somatic anxiety symptoms (Fernandes & Moreira, 2014).

Psychomotor and Anxiolytic Effects

In patients with generalized anxiety disorder (GAD), mexazolam has been found to not impair psychomotor performance significantly, suggesting better treatment compliance and specific indications for its use in such conditions. It showed a statistically significant therapeutic effect compared to placebo in reducing anxiety symptoms, without causing relevant psychomotor performance impairment (Ferrira et al., 2003; Silveira et al., 2002).

Comparison with Other Anxiolytics

A study comparing mexazolam with alprazolam in treating GAD found both drugs to have significant anxiolytic effects and good tolerability. Although mexazolam showed a higher absolute rate of responders, there were no statistically significant differences in the between-group comparisons (Vaz-Serra et al., 2001).

Transdermal Delivery Systems

Research on enhancing the transdermal delivery of mexazolam using ethylene-vinyl acetate (EVA) suggests that this approach could avoid the systemic side effects and gastric disorders associated with oral administration. Enhanced transdermal delivery could be useful in developing new drug delivery systems for mexazolam (Cho & Shin, 2012).

Stress Ulcer Inhibition

Mexazolam has shown potential in inhibiting the development of stress ulcers in animal studies, suggesting its role as a promising minor tranquilizer. It has been observed to suppress the elevation of blood gastrin after stress, indicating its effectiveness in stress-related conditions (Mizushima et al., 1982).

Zukünftige Richtungen

While Mexazolam has been shown to be effective in the treatment of anxiety, larger, well-controlled clinical trials are needed to directly compare and contrast Mexazolam’s efficacy and safety with other benzodiazepines .

Eigenschaften

IUPAC Name

10-chloro-11b-(2-chlorophenyl)-3-methyl-2,3,5,7-tetrahydro-[1,3]oxazolo[3,2-d][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16Cl2N2O2/c1-11-10-24-18(13-4-2-3-5-15(13)20)14-8-12(19)6-7-16(14)21-17(23)9-22(11)18/h2-8,11H,9-10H2,1H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANUCDXCTICZJRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2(N1CC(=O)NC3=C2C=C(C=C3)Cl)C4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9057715
Record name Mexazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

363.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mexazolam is a benzodiazepine that binds to benzodiazepine-type receptors, inhibiting gamma-aminobutyric acid.
Record name Mexazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Mexazolam

CAS RN

31868-18-5
Record name Mexazolam
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31868-18-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mexazolam [INN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031868185
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mexazolam
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15489
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mexazolam
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9057715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEXAZOLAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5969B6237
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mexazolam
Reactant of Route 2
Mexazolam
Reactant of Route 3
Mexazolam
Reactant of Route 4
Mexazolam
Reactant of Route 5
Mexazolam
Reactant of Route 6
Mexazolam

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.